molecular formula C11H12O4S B6147067 2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-yl)acetic acid CAS No. 1823268-85-4

2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-yl)acetic acid

Cat. No.: B6147067
CAS No.: 1823268-85-4
M. Wt: 240.28 g/mol
InChI Key: GQVYVRZERNHHLM-UHFFFAOYSA-N
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Description

2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-yl)acetic acid is a chemical compound with a complex structure that includes a benzothiopyran ring system with a dioxo group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-yl)acetic acid typically involves multiple steps, starting with the construction of the benzothiopyran core. One common approach is the cyclization of appropriate thiophene derivatives under acidic conditions. Subsequent oxidation steps introduce the dioxo group, and finally, the acetic acid moiety is added through esterification or similar reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of sulfones or sulfoxides.

  • Reduction: Formation of reduced benzothiopyran derivatives.

  • Substitution: Introduction of various functional groups at specific positions on the benzothiopyran ring.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.

Biology: Research in biology may explore the biological activity of this compound, such as its potential antimicrobial or antiviral properties.

Medicine: In medicine, derivatives of this compound could be investigated for their therapeutic potential, including anticancer, antidiabetic, and antihypertensive activities.

Industry: In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-yl)acetic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-carboxylic acid: A closely related compound with a similar structure but lacking the acetic acid moiety.

  • 1,2,4-benzothiadiazine-1,1-dioxide: Another compound with a similar dioxo group but a different core structure.

Uniqueness: 2-(1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-6-yl)acetic acid is unique due to its combination of the benzothiopyran ring system with the acetic acid group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

1823268-85-4

Molecular Formula

C11H12O4S

Molecular Weight

240.28 g/mol

IUPAC Name

2-(1,1-dioxo-3,4-dihydro-2H-thiochromen-6-yl)acetic acid

InChI

InChI=1S/C11H12O4S/c12-11(13)7-8-3-4-10-9(6-8)2-1-5-16(10,14)15/h3-4,6H,1-2,5,7H2,(H,12,13)

InChI Key

GQVYVRZERNHHLM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)CC(=O)O)S(=O)(=O)C1

Purity

95

Origin of Product

United States

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